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Compound of Interest

Compound Name: JNJ-1289

Cat. No.: B12398411

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of
JNJ-1289, a potent and selective allosteric inhibitor of human spermine oxidase (hSMOX). The
information presented is based on publicly available scientific literature and aims to be a
valuable resource for professionals in the field of drug discovery and development.

Introduction to hSMOX and its Therapeutic Potential

Human spermine oxidase (hSMOX) is a flavin-dependent enzyme that plays a critical role in
the catabolism of polyamines, specifically catalyzing the oxidation of spermine to spermidine.[1]
[2] This process, while essential for maintaining polyamine homeostasis, also generates
hydrogen peroxide (H202) and an unstable aldehyde, 3-aminopropanal, which can degrade to
the highly toxic acrolein. Dysregulation of hSMOX activity and the subsequent increase in its
byproducts have been implicated in various pathological conditions, including cancer,
inflammation, and neurological disorders.[1][3][4] Consequently, the development of potent and
selective hSMOX inhibitors has emerged as a promising therapeutic strategy.

Discovery of JNJ-1289

JNJ-1289 was identified through a high-throughput screening (HTS) campaign designed to
discover novel inhibitors of hNSMOX.[1][5] This effort led to the identification of 4-((4-
imidazo[1,2,a]pyridine-3-ylthiazol-2-yl)amino)phenol, subsequently named JNJ-1289, as a
highly potent inhibitor of the enzyme.[5]
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High-Throughput Screening (HTS)

The HTS assay was designed to detect the enzymatic activity of hNSMOX by measuring the
production of hydrogen peroxide (H202), a direct product of the hSMOX-catalyzed reaction.[5]
The assay utilized a reagent that measures H202 concentration, enabling a robust and
miniaturized screening format.[5]

Mechanism of Action: Allosteric Inhibition

Subsequent structural and biochemical studies revealed that INJ-1289 inhibits hSMOX
through a unique allosteric mechanism.[1] The co-crystal structure of hSMOX in complex with
JNJ-1289, resolved at 2.1 A, showed that the inhibitor binds to a site distinct from the active
site.[1][5] This allosteric binding provides a high degree of selectivity for h\SMOX over other
related flavin-dependent amine oxidases.[1][5]

Time-Dependent Inhibition

JNJ-1289 exhibits time-dependent inhibition of h\SMOX.[3] Initial binding of INJ-1289 to
hSMOX forms a weak complex, which is then followed by a slower isomerization of the
enzyme-inhibitor complex to a more tightly bound state.[6] This two-step binding mechanism
contributes to its potent inhibitory activity.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-1289 based on available in

vitro studies.

Table 1: In Vitro Potency and Selectivity of INJ-1289
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Substrate

Enzyme

Paramete Referenc
Value Enzyme Substrate Concentr  Concentr
r e
ation ation
ICso0 50 nM hSMOX Spermine 30 uM 2.5nM [3][6]
N-
ICso0 >2 uM hPAOX Acetylsper 20 uM 60 pM [3][6]
mine
H3K4me2
ICso0 >2 UM LSD1 , 8 uM 10 nM [3][6]
peptide
Table 2: Time-Dependent Inhibition of h\SMOX by JNJ-1289
Pre- Substrate Enzyme
. . Referenc
incubatio  ICso Enzyme Substrate Concentr  Concentr
e
n Time ation ation
0 hours 127 nM hSMOX Spermine 30 pM 2.5nM [3][5]
2 hours 8 nM hSMOX Spermine 30 uM 2.5nM [3][5]
Table 3: Biochemical and Biophysical Properties of INJ-1289
Parameter Value Method Reference
Apparent Ki 1.4 uM Enzyme kinetics [6]
ATm 11.3°C Thermal shift analysis [31[5]

Experimental Protocols
High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was developed for the high-throughput screening of hSMOX

inhibitors.[5]

e Principle: Detection of H202, a product of the hSMOX enzymatic reaction.[5]
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e Reagent: HyPerBlu was used to measure the concentration of H202.[5]
e Assay Format: The assay was miniaturized to a 1536-well format.[5]

o Assay Conditions: The apparent Km value of spermine for h\SMOX was determined to be 34
MM.[5]

o Performance: The assay demonstrated robustness with Z' scores of 0.72 and signal-to-
background values of 18.4 over multiple screening days.[5]

Thermal Shift Analysis

Thermal shift analysis was performed to assess the binding of INJ-1289 to hSMOX.[3]

» Principle: Ligand binding stabilizes the protein, leading to an increase in its melting
temperature (Tm).

e Procedure: hSMOX was incubated with either INJ-1289 or a DMSO control. The change in
Tm (ATm) was then measured.

o Result: Incubation with JINJ-1289 resulted in a significant stabilization of the hSMOX protein,
with a ATm of 11.3 °C.[3][5]

Visualizations
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Caption: Polyamine catabolism pathway and the inhibitory action of INJ-1289 on hSMOX.

Experimental Workflow
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Caption: Workflow for the discovery and characterization of JINJ-1289.

Development Status and Future Directions

While the discovery and initial characterization of INJ-1289 have been detailed in scientific
literature, publicly available information regarding its further preclinical and clinical development
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is limited. The potent and selective profile of INJ-1289, coupled with its novel allosteric
mechanism of action, makes it a valuable tool for further investigating the role of hSMOX in
disease and a promising lead for the development of novel therapeutics.

It is important to distinguish INJ-1289 from other compounds developed by Johnson &
Johnson. For instance, JNJ-9350 is another potent hSMOX inhibitor from a different chemical
series (pyrazolopyrimidines) that has shown cellular target engagement.[7][8] This highlights
the active interest in targeting hSMOX for therapeutic intervention.

Further studies would be required to evaluate the pharmacokinetic and pharmacodynamic
properties of INJ-1289 in vivo, as well as its efficacy and safety in relevant disease models.
Such data would be crucial for determining its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12398411#jnj-1289-hsmox-inhibitor-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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